molecular formula C11H15ClFNO2 B13054000 Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hcl

Cat. No.: B13054000
M. Wt: 247.69 g/mol
InChI Key: YCCYGTNLGFSVNW-PPHPATTJSA-N
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Description

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzoic acid.

    Formation of Intermediate: The benzoic acid derivative is then converted into an ester through a reaction with methanol in the presence of a catalyst.

    Amination: The ester is subjected to amination using appropriate reagents to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(12)5-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

YCCYGTNLGFSVNW-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC(=O)OC)N.Cl

Origin of Product

United States

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